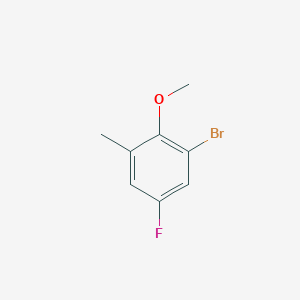

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

CAS No.: 1783386-16-2

Cat. No.: VC18781071

Molecular Formula: C8H8BrFO

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1783386-16-2 |

|---|---|

| Molecular Formula | C8H8BrFO |

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | 1-bromo-5-fluoro-2-methoxy-3-methylbenzene |

| Standard InChI | InChI=1S/C8H8BrFO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3 |

| Standard InChI Key | HLILYRXEJGBJOI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1OC)Br)F |

Introduction

Overview

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (C₈H₈BrFO) is a halogenated aromatic compound featuring bromine, fluorine, methoxy, and methyl substituents on a benzene ring. Its molecular structure enables unique reactivity in organic synthesis, particularly in cross-coupling reactions. This report synthesizes data from peer-reviewed literature and patents to provide a comprehensive analysis of its synthesis, physicochemical properties, and applications.

Structural and Physicochemical Properties

Molecular Characteristics

-

Molecular formula: C₈H₈BrFO

-

Molecular weight: 218.90 g/mol

-

IUPAC name: 1-bromo-5-fluoro-2-methoxy-3-methylbenzene

-

Substituent positions: Bromine (C1), methoxy (C2), methyl (C3), fluorine (C5) (Figure 1) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 228–234°C (estimated) | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Melting point | Not reported | – |

| LogP (partition coefficient) | 3.16 (estimated) |

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H), 3.34 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) .

-

¹³C NMR (126 MHz, CDCl₃): δ 158.71 (d, J = 241.6 Hz, C-F), 146.75 (C-Br), 56.21 (OCH₃), 21.45 (CH₃) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via sequential halogenation and functionalization:

Step 1: Bromination of 2-Methyl-4-fluorophenol

-

Conditions: 0°C to room temperature, 12 hours.

Reaction Scheme:

Reactivity in Cross-Coupling Reactions

The bromine atom at C1 facilitates Suzuki-Miyaura couplings:

-

Example: Reaction with 4-methylphenylboronic acid under Pd(OAc)₂/PPh₃ catalysis yields 5-fluoro-2-methoxy-3,4'-dimethyl-1,1'-biphenyl (97% yield) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Used in synthesizing biphenyl derivatives for drug discovery .

-

Analogues with trifluoromethyl groups (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) exhibit antibiotic and antiviral activity .

Material Science

Comparison with Structural Isomers

Table 2: Isomer-Specific Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume